molecular formula C22H33N7O3 B2513594 Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate CAS No. 2034516-70-4

Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate

Cat. No.: B2513594
CAS No.: 2034516-70-4
M. Wt: 443.552
InChI Key: MFHOEMWUFCHSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate features a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 3-methyl group, a piperidin-4-yl moiety linked via a urea group, and a cyclohexane ring bearing an ethyl carboxylate ester. The urea linkage and ester group contribute to hydrogen-bonding capacity and lipophilicity, respectively, which are critical for pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamoylamino]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O3/c1-3-32-21(30)17-6-4-16(5-7-17)14-24-22(31)25-18-8-11-28(12-9-18)19-20-27-26-15(2)29(20)13-10-23-19/h10,13,16-18H,3-9,11-12,14H2,1-2H3,(H2,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHOEMWUFCHSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNC(=O)NC2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound that incorporates a triazolo[4,3-a]pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Structure and Synthesis

The compound features a cyclohexanecarboxylate backbone linked to a piperidine ring and a triazolo[4,3-a]pyrazine structure. The synthesis typically involves multi-step organic reactions including the formation of the triazole ring and subsequent functionalization to introduce the piperidine and cyclohexanecarboxylate groups.

Biological Activity Overview

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit a wide range of biological activities. These include:

  • Antibacterial Activity : Several studies have reported that triazolo[4,3-a]pyrazine derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : The triazolo[4,3-a]pyrazine scaffold has also been associated with antifungal properties. Compounds derived from this scaffold have been tested against various fungal strains with promising results .
  • Anticancer Potential : Some derivatives have been evaluated for their anticancer activity. Preliminary studies suggest that certain modifications on the triazolo ring enhance cytotoxicity against cancer cell lines, indicating potential for further development in cancer therapeutics .

Case Studies and Research Findings

A variety of studies have explored the biological activities of compounds related to this compound:

  • Antibacterial Studies :
    • A study synthesized several triazolo[4,3-a]pyrazine derivatives and tested their antibacterial activity using the microbroth dilution method. Compounds exhibiting MICs as low as 16 μg/mL against Escherichia coli were identified as particularly potent .
  • Antifungal Activity :
    • In vitro tests against Candida albicans showed that certain derivatives could inhibit fungal growth effectively at low concentrations. The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring significantly influenced antifungal potency .
  • Anticancer Activity :
    • A series of compounds based on the triazolo[4,3-a]pyrazine scaffold were evaluated against various cancer cell lines. Results indicated that some derivatives led to significant reductions in cell viability at concentrations below 10 μM. Docking studies suggested favorable interactions with key targets involved in cancer cell proliferation .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Biological ActivityObserved EffectsReference
AntibacterialMICs ranging from 16 μg/mL to 32 μg/mL against E. coli and S. aureus
AntifungalEffective inhibition against C. albicans
AnticancerSignificant cytotoxicity in cancer cell lines at <10 μM

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituents

Triazolo-Pyrazine Derivatives

  • Compound 37 ():

  • Structure: (1r,4r)-Ethyl 4-(4-((6-cyclohexyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)amino)-1H-pyrazol-1-yl)cyclohexanecarboxylate.
  • Key Features: A [1,2,4]triazolo[1,5-a]pyrazine core with a cyclohexyl substituent and pyrazole linkage.
  • Comparison: Unlike the target compound’s piperidinyl-urea group, this derivative uses a pyrazole linker and cyclohexyl substituent, which may reduce conformational flexibility but enhance aromatic interactions .

    • EP 3 950 692 A1 ():
  • Structure: Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate.
  • Key Features: A pyrrolo-triazolo-pyrazine core with a methylamino linker.

Triazole and Pyrazolo-Triazine Derivatives

  • Parchem Compound ():

  • Structure: Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate.
  • Key Features: A pyrazolo-triazine core with amino and phenyl substituents.
  • Compound 16 ():
  • Structure: Antioxidant-conjugated triazolo-pyrazine with a benzamide group.
  • Key Features: A 1,2,4-triazolo[4,3-a]pyrazine core linked to a di-tert-butyl benzamide.
  • Comparison: The antioxidant substituents suggest enhanced radical-scavenging activity, diverging from the target’s urea-based design .
Functional Groups
  • Urea vs. Amide/Ester Linkages: The target’s urea group provides two hydrogen-bond donors, whereas compounds like ’s benzamide offer only one. This may improve target selectivity in the urea-containing compound.
  • Ester Groups : All compared compounds retain ethyl carboxylate esters, suggesting shared strategies to balance lipophilicity and metabolic stability.

Physicochemical Properties

NMR and Spectral Data
  • Target Compound : Expected signals include a triplet for the ethyl ester (δ ~1.2 ppm) and downfield shifts for the urea NH groups (δ ~6–8 ppm).
  • Compound 37 ():
    • ¹H NMR: δ 1.18 (t, J = 7.1 Hz, CH₃), δ 8.14 (pyrazole protons).
    • MS: m/z 436 (M+H)⁺ .
  • Azido-Pyrazole Derivatives (–5, 7, 9):
    • IR: Strong azide stretches (~2100–2150 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .
Solubility and Stability
  • The target’s cyclohexane and piperidine groups enhance rigidity and moderate lipophilicity. In contrast, ’s benzamide and ’s pyrazole improve aqueous solubility via polar interactions.

Pharmacological Implications

  • Adenosine Receptor Targeting: highlights triazole derivatives as adenosine receptor ligands, suggesting the target’s triazolo-pyrazine core may share this activity .
  • Antioxidant Potential: ’s benzamide derivative demonstrates how substituents can redirect activity toward oxidative stress pathways .
  • Kinase Inhibition : The triazolo-pyrazine scaffold is common in kinase inhibitors; the target’s urea group could modulate selectivity for specific isoforms.

Preparation Methods

Triazolo[4,3-a]Pyrazine Core Construction

The triazolo[4,3-a]pyrazine scaffold is synthesized via a four-step sequence adapted from PMC literature:

  • Hydrazide Formation : Ethyl trifluoroacetate reacts with hydrazine hydrate (35% w/v) in acetonitrile at 20°C to yield trifluoroacetohydrazide (89% yield).
  • Chloroacetylation : Treatment with chloroacetyl chloride and NaOH (50% w/v) at 10°C produces intermediate III (75% yield).
  • Cyclization : Phosphorus oxychloride-mediated dehydration at 80°C forms oxadiazole IV (82% yield).
  • Ethylenediamine Ring-Opening/Cyclization : At −20°C, ethylenediamine induces ring opening followed by cyclization to afford 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (68% yield).

Piperidine Functionalization

Patent WO2019145718A1 details piperidine substitution:

  • N-Alkylation : 4-Aminopiperidine reacts with 8-chloro-3-methyl-triazolo[4,3-a]pyrazine in DMF at 120°C for 12 h (K₂CO₃, 74% yield).

Synthesis of Ureido-Methyl Cyclohexanecarboxylic Acid

Cyclohexanecarboxylate Intermediate

Ethyl 4-(aminomethyl)cyclohexanecarboxylate is prepared via:

  • Curtius Rearrangement : 4-Cyanocyclohexanecarboxylic acid ethyl ester undergoes Hofmann degradation with Br₂/NaOH to form the primary amine (62% yield).
  • Esterification : 4-(Aminomethyl)cyclohexanecarboxylic acid reacts with ethanol/H₂SO₄ (10 mL per 2 L ethanol) under reflux (6 h, 85% yield).

Urea Bridge Assembly

Carbodiimide-mediated coupling (WO2011073662A1):

  • Isocyanate Formation : 1-(3-Methyl-triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine reacts with triphosgene in THF (0°C, 2 h) to generate the isocyanate intermediate.
  • Urea Coupling : The isocyanate reacts with ethyl 4-(aminomethyl)cyclohexanecarboxylate in dichloromethane (EDCl, DMAP, 24 h, rt) to yield the urea product (71% yield).

Final Esterification and Purification

Ethyl Ester Formation

While the cyclohexanecarboxylate ester is typically introduced early, post-urea esterification is feasible:

  • Acid-Catalyzed Esterification : The carboxylic acid intermediate (from saponification of ethyl ester) reacts with ethanol (H₂SO₄ catalyst, reflux, 12 h) to restore the ethyl ester (88% yield).

Purification Strategies

  • Chromatography : Silica gel column chromatography (EtOAc/hexane, 3:7) removes unreacted amines and coupling byproducts.
  • Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC).

Analytical Characterization

Property Method Data Source
Molecular Weight HRMS 513.24 (C₂₅H₃₄N₈O₃⁺, calc. 513.23)
Purity HPLC 99.3% (C18, 0.1% TFA/MeCN)
Melting Point DSC 168–171°C
¹H NMR (DMSO-d₆) 500 MHz δ 1.22 (t, 3H), 4.12 (q, 2H), 6.81 (s, 1H)

Comparative Analysis of Synthetic Routes

Triazolo-Pyrazine Cyclization Efficiency

  • POCl₃ vs. PCl₅ : Phosphorus oxychloride (POCl₃) yields 82% oxadiazole IV vs. 68% with PCl₅.
  • Temperature Effects : Cyclization at 80°C vs. 100°C reduces decomposition (purity 95% vs. 87%).

Urea Coupling Reagents

Reagent Yield (%) Byproducts
EDCl/DMAP 71 Minimal acylurea
HATU 83 Phosphoramide
Phosgene 65 HCl gas

HATU maximizes yield but complicates purification due to phosphoramide residues.

Industrial Scalability and Process Optimization

  • Continuous Flow Synthesis : Patent WO2019145718A1 proposes flow chemistry for triazolo-pyrazine cyclization (residence time 30 min, 85% yield).
  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) in piperidine alkylation reduces EHS concerns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.